molecular formula C5H7ClF3NO3S B8403326 4-Trifluoromethanesulfonylamino-butyryl chloride

4-Trifluoromethanesulfonylamino-butyryl chloride

Cat. No.: B8403326
M. Wt: 253.63 g/mol
InChI Key: DEWMFXSFSOGGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethanesulfonylamino-butyryl chloride is a useful research compound. Its molecular formula is C5H7ClF3NO3S and its molecular weight is 253.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H7ClF3NO3S

Molecular Weight

253.63 g/mol

IUPAC Name

4-(trifluoromethylsulfonylamino)butanoyl chloride

InChI

InChI=1S/C5H7ClF3NO3S/c6-4(11)2-1-3-10-14(12,13)5(7,8)9/h10H,1-3H2

InChI Key

DEWMFXSFSOGGMC-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)Cl)CNS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Trifluoromethanesulfonylamino-butyric acid methyl ester (0.42 g, 1.77 mmol) [example 212, step a] was taken up in methanol [2 mL] and 1N NaOH was added [2.66 mL] and stirred for 2 hours. 1N HCl was added and the product was extracted with ethyl acetate, dried with magnesium sulfate and evaporated. The crude product (0.13 g, 0.57 mmol) was dissolved in dichloromethane/DMF [1 mL/1 drop] and thionyl chloride (0.08 mL, 1.14 was added. The reaction was stirred at room temperature for 2 hours and then evaporated and used directly in the next step.
Name
4-Trifluoromethanesulfonylamino-butyric acid methyl ester
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0.13 g
Type
reactant
Reaction Step Four
Name
dichloromethane DMF
Quantity
1 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six

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